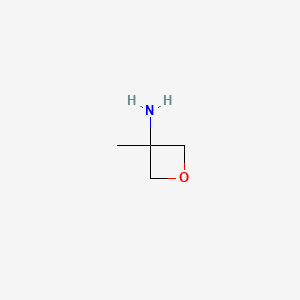

3-Methyloxetan-3-amine

Description

Historical Context and Evolution of Oxetane (B1205548) Research

The discovery of oxetanes, four-membered cyclic ethers, dates back to the 1870s with the first synthesis of the parent compound, oxetane. nih.gov For nearly a century, research primarily focused on the physical and organic properties of these heterocycles. illinois.edu A significant milestone in understanding their structure occurred in 1984 when the first X-ray analysis of oxetane was performed, revealing a slightly puckered ring. nih.gov

The turn of the 21st century marked a resurgence in oxetane research, largely driven by their potential applications in medicinal chemistry. researchgate.net In 2006, a pivotal paper demonstrated that oxetanes could serve as isosteres for gem-dimethyl and carbonyl groups, sparking considerable interest in their use as building blocks in drug discovery. illinois.edu This has led to the development of numerous new synthetic methods for creating and functionalizing oxetane derivatives. acs.org More recently, research has also focused on the biosynthesis of complex natural products containing oxetane rings, such as paclitaxel (B517696) (Taxol). nih.gov

Significance of Four-Membered Heterocycles in Organic Chemistry

Four-membered heterocycles, such as oxetanes, azetidines, and thietanes, are strained ring systems that play a crucial role in organic chemistry. britannica.com Their inherent ring strain makes them valuable as reactive intermediates, readily undergoing ring-opening reactions that are less favorable in larger, more stable ring systems. researchgate.netbritannica.com This reactivity allows for their use in the synthesis of diverse molecular frameworks. researchgate.net

In recent years, these heterocycles have gained significant attention in medicinal chemistry and drug discovery. rsc.orgacs.org The incorporation of a four-membered heterocycle into a molecule can favorably influence its physicochemical properties, including aqueous solubility, metabolic stability, and lipophilicity. researchgate.net For instance, oxetanes are recognized as bioisosteres for carbonyl groups. rsc.org The unique three-dimensional structure of these rings also provides access to novel chemical space for drug design. nih.gov

Overview of 3-Methyloxetan-3-amine: Structure and Nomenclature

This compound is a substituted oxetane with the chemical formula C₄H₉NO. scbt.com Its structure consists of a four-membered oxetane ring with a methyl group and an amine group attached to the same carbon atom at the 3-position.

The systematic IUPAC name for this compound is this compound. synhet.comachemblock.com It is also commonly referred to as 3-amino-3-methyloxetane or 3-methyl-3-oxetanamine. chemscene.com

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 874473-14-0 scbt.comsynhet.com |

| Molecular Formula | C₄H₉NO scbt.comchemscene.com |

| Molecular Weight | 87.12 g/mol scbt.comchemscene.com |

| IUPAC Name | This compound synhet.comachemblock.com |

| Synonyms | 3-amino-3-methyloxetane, 3-methyl-3-oxetanamine chemscene.com |

| SMILES | CC1(N)COC1 synhet.comachemblock.com |

Role of Oxetane Ring Strain in Chemical Reactivity

The chemical reactivity of oxetanes is largely governed by their significant ring strain, which is estimated to be around 25.5 kcal/mol, comparable to that of epoxides (27.3 kcal/mol). nih.gov This strain arises from the deviation of the bond angles within the four-membered ring from the ideal tetrahedral angle. nih.gov The endocyclic angles in oxetane are significantly compressed, leading to a high-energy state. nih.gov

This inherent strain makes the oxetane ring susceptible to cleavage under various conditions. wikipedia.orgmsu.edu While more stable than three-membered epoxides, oxetanes readily undergo ring-opening reactions in the presence of acids or strong nucleophiles. wikipedia.orgmsu.edu For example, acid-catalyzed ring-opening is a common reaction pathway for oxetanes. msu.edu The strain also facilitates rearrangements and ring-expansion reactions, making oxetanes versatile synthetic intermediates. acs.org The reactivity of the oxetane ring can be influenced by the nature and position of substituents on the ring. illinois.edu

Comparison with Related Oxetane Derivatives

This compound is one of many derivatives of the parent oxetane ring, and its properties can be understood by comparison with other substituted oxetanes. The nature and position of substituents on the oxetane ring significantly influence its physical and chemical properties.

For instance, the introduction of substituents at the 3-position is a common strategy in medicinal chemistry. nih.gov The presence of an amine group, as in this compound, can impact the basicity of the molecule. acs.org In comparison to a simple alkyl-substituted oxetane, the amino group introduces a site for hydrogen bonding and potential salt formation.

The substitution pattern also affects the ring's conformation. While the parent oxetane ring is nearly planar, 3,3-disubstituted oxetanes exhibit a more pronounced "puckered" conformation. illinois.edu Fluorinated oxetane derivatives have also been synthesized to fine-tune physicochemical properties, such as pKa. chemrxiv.org The synthesis of various oxetane derivatives, including those with hydroxyl, amino, and carboxylic acid residues, allows for further functionalization and incorporation into larger molecules. acs.org

Table 2: Comparison of this compound with Other Oxetane Derivatives

| Compound Name | Structure | Key Features |

| Oxetane | Unsubstituted parent compound. wikipedia.org | |

| This compound | Contains a primary amine and a methyl group at the 3-position. scbt.com | |

| Oxetan-3-one | Features a carbonyl group at the 3-position, a key intermediate for synthesizing other derivatives. acs.org | |

| 3-Azidomethyl-3-nitratomethyloxetane (AMNMO) | An energetic material with azido (B1232118) and nitrato groups. uni-muenchen.de | |

| Bis((3-methyloxetan-3-yl)methyl)amine | Contains two 3-methyloxetane (B1582186) units linked by a methylamine. smolecule.com |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-methyloxetan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO/c1-4(5)2-6-3-4/h2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQVWMPOQWBDSAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40676546 | |

| Record name | 3-Methyloxetan-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874473-14-0 | |

| Record name | 3-Methyloxetan-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-3-methyloxetane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Methyloxetan 3 Amine and Its Derivatives

Amination Reactions in Oxetane (B1205548) Synthesis

Amination reactions are a cornerstone in the synthesis of 3-methyloxetan-3-amine, providing direct pathways to introduce the essential amine functionality. These methods typically involve the conversion of a precursor molecule, such as an alcohol or a halide, into the target amine.

Reaction of (3-Methyloxetan-3-yl)methanol with Ammonia (B1221849)

A direct and atom-economical approach to synthesizing primary amines is the reaction of alcohols with ammonia. google.com This "borrowing hydrogen" or "hydrogen autotransfer" methodology is a powerful tool in organic synthesis. nih.govnih.gov The process involves the temporary oxidation of the alcohol to an intermediate aldehyde or ketone, which then reacts with ammonia to form an imine. The imine is subsequently reduced by the hydrogen that was "borrowed" in the initial oxidation step, yielding the primary amine and regenerating the catalyst. nih.gov

The direct amination of alcohols often requires high-pressure conditions to facilitate the reaction with ammonia, which exists as a gas at standard temperature and pressure. A patent describes a method for producing (3-methyloxetan-3-yl)methanamine (B121042) by reacting 3-(chloromethyl)-3-methyloxetane (B1585086) with liquid ammonia in a high-pressure reactor, illustrating the necessity of such conditions for amination reactions involving oxetane precursors. google.com High pressure increases the concentration of ammonia in the reaction mixture, driving the equilibrium towards product formation.

Ruthenium complexes are highly effective catalysts for the amination of alcohols via the borrowing hydrogen pathway. nih.govnih.gov These catalysts facilitate both the initial dehydrogenation of the alcohol and the final hydrogenation of the imine intermediate. nih.gov The catalytic cycle is atom-efficient, with water being the only byproduct. nih.gov Research by Beller and co-workers identified efficient ruthenium catalysts for the amination of secondary alcohols, which provided a significant advancement in this field. nih.gov The development of new ruthenium complexes continues to improve the substrate scope, lower required catalyst loadings, and allow for more moderate reaction temperatures and shorter reaction times. nih.govnih.gov

Table 1: Ruthenium-Catalyzed Amination of Alcohols

| Catalyst Type | General Mechanism | Key Advantages |

| Ruthenium(II) Complexes | Borrowing Hydrogen / Hydrogen Autotransfer | High atom economy, water as sole byproduct, applicable to primary and secondary alcohols. nih.govnih.gov |

Reaction of 3-(Chloromethyl)-3-methyloxetane with Ammonia

A straightforward method for the synthesis of (3-methyloxetan-3-yl)methanamine involves the nucleophilic substitution of a halide with ammonia. Specifically, 3-(chloromethyl)-3-methyloxetane serves as a key starting material. google.comnih.gov In this reaction, the lone pair of electrons on the nitrogen atom of ammonia attacks the electrophilic carbon atom attached to the chlorine, displacing the chloride ion and forming the primary amine. This reaction is typically carried out in a high-pressure reactor using liquid ammonia to ensure a sufficient concentration of the nucleophile. google.com

Table 2: Synthesis via Halide Substitution

| Starting Material | Reagent | Product | Reference |

| 3-(Chloromethyl)-3-methyloxetane | Liquid Ammonia | (3-Methyloxetan-3-yl)methanamine | google.com |

Amination of Oxetan-3-ylmethanol Derivatives with Sulfonyl Chlorides and Ammonia

An alternative two-step strategy for converting oxetane-containing alcohols to amines involves the use of sulfonyl chlorides. In this process, the alcohol, such as (3-ethyloxetan-3-yl)methanol, is first reacted with a sulfonyl chloride (e.g., methanesulfonyl chloride or p-toluenesulfonyl chloride). google.com This reaction converts the hydroxyl group into a much better leaving group, a sulfonate ester. In the second step, this intermediate is treated with ammonia. The ammonia acts as a nucleophile, displacing the sulfonate ester to yield the desired primary amine, (3-ethyloxetan-3-yl)methanamine. google.com This method avoids the potentially harsh conditions of direct amination of alcohols.

Table 3: Two-Step Amination via Sulfonate Ester

| Step | Reactants | Intermediate/Product | Purpose | Reference |

| 1 | (3-Ethyloxetan-3-yl)methanol, Sulfonyl Chloride | Sulfonate Ester | Convert hydroxyl to a good leaving group | google.com |

| 2 | Sulfonate Ester, Ammonia | (3-Ethyloxetan-3-yl)methanamine | Nucleophilic substitution to form the amine | google.com |

Alternative Synthetic Routes for Oxetane Rings

The construction of the oxetane ring itself is a fundamental challenge in organic synthesis due to its inherent ring strain. acs.org Several strategies have been developed to overcome this, providing access to the diverse oxetane building blocks needed for further functionalization. beilstein-journals.orgnih.gov

The most common method for forming the oxetane ring is the intramolecular Williamson etherification. acs.orgacs.org This involves the cyclization of a 1,3-halohydrin or a related substrate with a leaving group at one end and an alcohol at the other. Treatment with a base deprotonates the alcohol, which then acts as an internal nucleophile to displace the leaving group, forming the four-membered ether ring. acs.org

Other notable methods for synthesizing the oxetane ring de novo include:

[2+2] Cycloadditions (Paternò–Büchi reaction): This photochemical reaction involves the cycloaddition of a carbonyl compound and an alkene to directly form the oxetane ring. beilstein-journals.orgnih.gov

Ring Contractions: Certain five-membered rings, such as γ-lactones with a leaving group at the C-2 position, can undergo ring contraction to form oxetanes. beilstein-journals.orgnih.gov

Cycloisomerization: Metal-catalyzed cycloisomerization of homoallylic alcohols has emerged as a mild and high-yielding method for constructing oxetane rings. beilstein-journals.orgnih.gov

C–H Functionalization: Recent methodologies have coupled Williamson etherification with alcohol C–H functionalization, creating a novel strategy that avoids multi-step substrate preparations. nih.govacs.org

These varied approaches provide chemists with a robust toolbox for creating the oxetane core, which can then be elaborated using the amination techniques described previously to produce compounds like this compound.

Intramolecular Cyclization Approaches to Oxetanes

A primary strategy for constructing the oxetane ring is through intramolecular cyclization, which can proceed via either C–O or C–C bond formation. acs.org

The most common approach is a C–O bond-forming cyclization, typically an intramolecular Williamson etherification . This method involves a base-mediated nucleophilic substitution where an alcohol attacks an aliphatic carbon with a good leaving group in a 1,3-relationship. acs.org The process requires the formation of an alkoxide, which then displaces the leaving group to close the four-membered ring. However, yields can be modest due to competing side reactions like the Grob fragmentation of the halo-alkoxide precursor into an aldehyde and an alkene. acs.org The success of this method is often substrate-dependent. acs.org

Alternatively, C–C bond-forming cyclizations have been developed. For instance, an anionic substitution cyclization reaction has been reported to form 2-functionalized oxetanes, such as 2-sulfonyl oxetanes. acs.org This strategy involves treating a precursor like an aryl sulfone with a strong base, such as lithium bis(trimethylsilyl)amide (LiHMDS), to form a stabilized carbanion that effects cyclization. acs.org This approach was particularly useful for substrates that were not suitable for the more traditional C–O bond-forming methods. acs.org

Horner–Wadsworth–Emmons Reaction in Oxetane Synthesis

The Horner–Wadsworth–Emmons (HWE) reaction is a key method for creating precursors to functionalized oxetane derivatives. This reaction utilizes a phosphonate-stabilized carbanion to react with an aldehyde or ketone, producing an alkene with a strong preference for the (E)-isomer.

In the context of oxetane synthesis, the HWE reaction is employed to convert oxetan-3-one into α,β-unsaturated ester derivatives. Specifically, oxetan-3-one can be reacted with a phosphonate (B1237965) reagent, such as triethyl phosphonoacetate, in the presence of a base to yield methyl 2-(oxetan-3-ylidene)acetate. This exocyclic methyleneoxetane is a critical intermediate, as the double bond provides a site for further functionalization, such as conjugate additions.

Aza-Michael Addition for Oxetane Amino Acid Derivatives

The aza-Michael addition, or conjugate addition of an amine, is a powerful C–N bond-forming reaction used to synthesize oxetane amino acid derivatives. This method is particularly effective for producing β-amino acids.

Starting with the methyl 2-(oxetan-3-ylidene)acetate prepared via the HWE reaction, various amines can be added across the activated double bond. This reaction introduces an amino group at the 3-position of the oxetane ring, directly leading to the formation of 3-substituted 3-(acetoxymethyl)oxetane compounds. This approach has been described as a simple and efficient route for preparing novel heterocyclic amino acid derivatives containing the oxetane scaffold. acs.org The reaction has been shown to proceed with a wide range of heterocyclic aliphatic and aromatic amines, yielding the desired products in moderate to excellent yields.

Synthesis of Functionalized this compound Derivatives

Synthesis of Substituted Oxetanyl-Amide Derivatives

Substituted oxetanyl-amide derivatives are commonly synthesized through standard amide coupling reactions. This involves reacting an oxetane-containing carboxylic acid with an amine or, conversely, an oxetane-containing amine with a carboxylic acid. The reaction is typically facilitated by common peptide coupling reagents. For example, an oxetane derivative containing a carboxylic acid can be coupled with a leucine (B10760876) amide derivative to form the corresponding oxetanyl-amide. This straightforward approach allows for the incorporation of the oxetane motif into a wide variety of amide-containing structures.

Incorporation of Fluorine Atoms into Oxetane Cores or Adjacent Alkyl Groups

The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical properties, such as lipophilicity and metabolic stability. Several methods have been developed for the synthesis of fluorinated oxetane derivatives.

One direct approach is deoxyfluorination , where a hydroxyl group on the oxetane ring or a side chain is replaced with fluorine. Reagents such as diethylaminosulfur trifluoride (DAST) are effective for converting alcohols to fluorides, and this transformation can be performed on hydroxymethyl-substituted oxetanes with the oxetane ring remaining intact. chemrxiv.org

Another common strategy is a two-step process involving mesylation followed by nucleophilic substitution . An alcohol is first converted to a mesylate, which is a good leaving group. Subsequent reaction with a fluoride (B91410) source, such as potassium fluoride, displaces the mesylate to introduce the fluorine atom. chemrxiv.org This method has been successfully applied to incorporate fluorine into the alkyl groups adjacent to the oxetane core.

The table below summarizes key findings from a study on the synthesis of fluorinated oxetanes.

| Starting Material | Reagent(s) | Product | Key Finding |

| Oxetane with hydroxyl group | DAST | Fluorinated oxetane | Direct deoxyfluorination is effective while keeping the oxetane ring intact. chemrxiv.org |

| Oxetane with hydroxyl group | 1. MsCl, Et3N2. Fluoride source | Fluorinated oxetane | Mesylation followed by nucleophilic substitution is a viable route for fluorination. chemrxiv.org |

| 3-alkyl-3-(allyloxy)methyloxetane | Fluorinated alkane iodide | 3-(3-fluoroalkyl-2-iodopropoxy)methyl-3-alkyloxetane | Radical addition can introduce fluoroalkyl chains onto a side group. |

Synthesis of Thioether-Containing Oxetane Derivatives

Thioethers can be introduced into oxetane derivatives through several synthetic routes, including nucleophilic substitution and ring-opening reactions.

A notable method involves the lithium-catalyzed alkylation of thiols with 3-aryloxetan-3-ols. beilstein-journals.orgnih.gov This reaction proceeds via an SN1-type mechanism and is highly chemoselective, resulting in the formation of oxetane sulfides (thioethers) without cleavage of the strained oxetane ring. beilstein-journals.orgnih.gov The resulting thioethers can be further modified, for example, by oxidation to the corresponding sulfoxides and sulfones. beilstein-journals.orgnih.gov

Alternatively, thioethers can be formed via the ring-opening of oxetanes . The inherent strain of the four-membered ring facilitates cleavage by nucleophiles. The reaction of oxetanes with thiols or lithium mercaptides, often catalyzed by a Lewis acid like boron trifluoride etherate (BF₃·OEt₂), leads to the formation of hydroxyl-substituted thioethers. researchgate.net Rhenium(V)-oxo complexes have also been used as catalysts for this transformation, affording products with high regioselectivity. researchgate.net

The synthesis of 2-sulfonyl and 2-sulfinyl oxetanes, which are precursors and oxidized forms of thioethers, has also been achieved through C–C bond-forming cyclization strategies. acs.org

The table below details different approaches for synthesizing thioether-containing oxetanes.

| Method | Substrate(s) | Reagent(s)/Catalyst | Product Type |

| Thiol Alkylation | 3-Aryloxetan-3-ol, Thiol | Lithium catalyst | Oxetane sulfide (B99878) (Thioether) beilstein-journals.orgnih.gov |

| Ring-Opening | Oxetane, Thiol/Lithium mercaptide | BF₃·OEt₂ or Rhenium(V)-oxo complex | Hydroxyl-substituted thioether researchgate.net |

| C-C Cyclization | Aryl sulfone precursor | LiHMDS | 2-Sulfonyl oxetane acs.org |

Industrial Scale Production and Optimization Strategies

The transition from laboratory-scale synthesis to industrial production of 3-aminooxetanes, including this compound, involves overcoming challenges related to reaction kinetics, thermodynamics, and process safety. While specific industrial-scale processes for this compound are not extensively detailed in publicly available literature, general principles of chemical process development and scalability for related oxetane compounds offer significant insights.

One notable approach that has demonstrated scalability is the strain-release-driven modular synthesis of oxetane-based amide bioisosteres, which can be adapted for primary amines like this compound. This method has been successfully scaled up to a 100-gram scale in a laboratory setting, indicating its potential for larger-scale industrial production. researchgate.net The simplicity and robustness of this approach make it an attractive candidate for industrial application. researchgate.net

Optimization of such processes for industrial scale would likely focus on several key parameters:

Raw Material Sourcing and Cost: Identifying cost-effective and readily available starting materials is crucial for economic viability.

Solvent Selection and Recycling: Choosing solvents that are efficient, safe, and easily recyclable minimizes environmental impact and reduces operational costs.

Reaction Concentration (Titer): Increasing the concentration of reactants can improve throughput and reduce solvent usage, but must be balanced against potential issues with heat transfer and mixing.

Process Analytical Technology (PAT): Implementing real-time monitoring of critical process parameters can ensure consistent product quality and allow for rapid process adjustments.

Downstream Processing and Purification: Developing efficient and scalable purification methods, such as crystallization or distillation, is essential for achieving the desired product purity.

Continuous Flow Reactors in Oxetane Synthesis

Continuous flow chemistry has emerged as a powerful technology for the safe and efficient production of fine chemicals and active pharmaceutical ingredients. asymchem.com Its application to oxetane synthesis, particularly for intermediates that are unstable or reactions that are highly exothermic, offers significant advantages over traditional batch processing.

The generation of highly reactive intermediates, such as 3-oxetanyllithium, which can be a precursor to 3-substituted oxetanes, has been successfully demonstrated using continuous flow technology. nih.gov This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, which is critical for handling unstable species. nih.gov By minimizing the reaction volume at any given time, flow reactors inherently enhance the safety of the process. rsc.org

A key advantage of continuous flow synthesis is the potential for significantly reduced reaction times and increased productivity. rsc.org For instance, a continuous-flow process for the synthesis of 3-amino-4-amidoximinofurazan, another heterocyclic compound, demonstrated a reaction time that was only one-third of that for the batch operation, with a productivity of approximately 0.546 mol h⁻¹. rsc.org Similar improvements in efficiency could be anticipated for the industrial production of this compound.

The table below summarizes the key advantages of using continuous flow reactors in the synthesis of oxetane derivatives.

| Feature | Advantage in Oxetane Synthesis |

| Precise Temperature Control | Enables the safe handling of exothermic reactions and unstable intermediates common in strained-ring synthesis. |

| Enhanced Safety | The small reaction volume at any given time minimizes the risk associated with hazardous reactions or reagents. rsc.org |

| Rapid Mixing | Ensures uniform reaction conditions, leading to improved yield and selectivity. |

| Short Residence Times | Allows for the generation and immediate use of unstable intermediates, preventing decomposition. nih.gov |

| Scalability | Production can be scaled up by extending the operating time or by numbering-up (using multiple reactors in parallel). nih.gov |

| Automation and Control | Enables precise control over process parameters, leading to consistent product quality. asymchem.com |

Advanced Catalytic Systems

The development of advanced catalytic systems is paramount for the efficient and selective synthesis of this compound and its derivatives. Catalysts can lower the activation energy of reactions, enabling them to proceed under milder conditions and with higher atom economy.

For the synthesis of 3-aminooxetanes, various catalytic systems have been explored. For example, the formal [3+2] annulation of 3-aminooxetanes with isocyanates can be effectively catalyzed by FeCl₃. nih.gov This method is attractive due to the low cost of the catalyst. nih.gov While a range of catalysts were screened, FeCl₃ was chosen for its economic viability in broader applications. nih.gov

Another innovative approach involves a defluorosulfonylative coupling of sulfonyl fluorides to form amino-oxetanes. nih.gov This reaction proceeds through the formation of an oxetane carbocation in the rate-determining step, followed by a chemoselective coupling with a nucleophile. nih.gov This method is particularly valuable as it allows for the use of a wide array of existing amine libraries, offering a modular approach to a diverse range of amino-oxetane derivatives. nih.gov

The table below presents a selection of catalytic systems used in the synthesis of 3-aminooxetane derivatives.

| Catalyst | Reaction Type | Substrates | Key Advantages |

| FeCl₃ | Formal [3+2] Annulation | 3-Aminooxetanes and isocyanates | Low cost, good to excellent yields. nih.gov |

| No Catalyst (Thermal) | Formal [3+2] Annulation | 3-Aminooxetanes and isothiocyanates/CS₂ | Mild conditions, high efficiency, many quantitative yields. nih.gov |

| DBU/TBD | Formal [3+2] Annulation | 3-Aminooxetanes and CO₂ | Utilizes a renewable C1 source. nih.gov |

| Heat (Defluorosulfonylation) | Nucleophilic Substitution | Sulfonyl fluorides and amines | Broad amine scope, tolerant to polar functionalities. nih.gov |

Optimization of these catalytic systems for industrial-scale production would involve catalyst screening to identify the most active, selective, and stable catalyst, as well as process optimization to determine the ideal catalyst loading, reaction temperature, and pressure. Catalyst recovery and recycling are also critical considerations for sustainable and cost-effective manufacturing.

Chemical Reactivity and Reaction Mechanisms of 3 Methyloxetan 3 Amine

General Reaction Profiles of 3-Methyloxetan-3-amine

This compound exhibits two primary modes of reactivity. The first involves the amine group, which, like other primary amines, behaves as a nucleophile. libretexts.orglibretexts.org It can react with a variety of electrophiles, such as alkyl halides and acyl chlorides, in standard nucleophilic substitution and acylation reactions. chemguide.co.ukbritannica.com The inductive electron-withdrawing effect of the oxetane (B1205548) ring, however, reduces the basicity of the adjacent amine group, a factor that can influence its nucleophilicity. nih.gov

The second mode of reactivity centers on the oxetane ring. Oxetanes possess significant ring strain, which makes them susceptible to ring-opening reactions, particularly under acidic conditions. nih.govnih.gov While generally stable under basic and neutral conditions, the ring can be cleaved by various nucleophiles upon activation with Brønsted or Lewis acids. researchgate.netutexas.edu This reaction relieves the ring strain and results in the formation of functionalized 1,3-amino alcohols.

These two reactive centers can participate in reactions independently or, in certain cases, sequentially, allowing for the synthesis of complex molecular architectures. The stability of the oxetane ring under many conditions allows for the selective functionalization of the amine group without disrupting the four-membered ring. connectjournals.com

Ring-Opening Reactions of the Oxetane Moiety

The defining characteristic of the oxetane ring is its susceptibility to ring-opening reactions, driven by the release of inherent ring strain (approximately 26 kcal/mol). nih.gov These reactions typically require activation by an acid to make the ring carbons more electrophilic and susceptible to nucleophilic attack. researchgate.net

In the presence of a Brønsted or Lewis acid, the oxygen atom of the oxetane ring is protonated or coordinated, respectively. researchgate.net This activation significantly enhances the electrophilicity of the ring's carbon atoms. A subsequent attack by a nucleophile leads to the cleavage of one of the C-O bonds. This process is analogous to the acid-catalyzed ring-opening of epoxides, although it often requires slightly harsher conditions. libretexts.orgkhanacademy.org

The regiochemistry of the attack on an unsymmetrical protonated oxetane ring depends on the reaction conditions and the substitution pattern, exhibiting characteristics of both SN1 and SN2 mechanisms. libretexts.org

SN2-like pathway : Nucleophilic attack occurs at the less sterically hindered carbon atom.

SN1-like pathway : If one of the carbons can stabilize a positive charge (e.g., a tertiary carbon), the nucleophile will preferentially attack that site due to the development of significant carbocationic character in the transition state. libretexts.org

For this compound, the ring carbons (C2 and C4) are both methylene (B1212753) groups. Nucleophilic attack on these carbons following acid activation would lead to the formation of a primary alcohol and a quaternary ammonium center, assuming the internal amine acts as the nucleophile in an intramolecular fashion, or attack by an external nucleophile would lead to a tertiary amine derivative with a primary alcohol.

| Catalyst Type | General Mechanism | Key Features |

| Brønsted Acid (e.g., H2SO4, HCl) | Protonation of the oxetane oxygen, followed by nucleophilic attack. | Can proceed via SN1-like or SN2-like transition states depending on substitution. libretexts.org |

| Lewis Acid (e.g., BF3·OEt2) | Coordination of the Lewis acid to the oxetane oxygen, enhancing the electrophilicity of ring carbons. | Effective for promoting ring-opening with a variety of nucleophiles. researchgate.net |

The key reactive intermediate in the acid-catalyzed ring-opening of an oxetane is the protonated oxetane , or oxonium ion . This species is significantly more reactive towards nucleophiles than the neutral oxetane ring.

The transition state of the subsequent nucleophilic attack can possess substantial carbocationic character . libretexts.org In reactions of derivatives like 3-aryl-3-hydroxyoxetanes or 3-aryl-oxetane sulfonyl fluorides, evidence points towards the formation of a discrete oxetane carbocation intermediate. researchgate.netthieme.de Computational studies have shown this carbocation to be planar, allowing for maximum stabilization through conjugation with adjacent groups. thieme.de This intermediate is then rapidly captured by a nucleophile. The stability of such a carbocation intermediate strongly influences the regioselectivity of the ring-opening reaction, favoring attack at the carbon best able to stabilize the positive charge. thieme.delibretexts.org

Anionic Ring-Opening Polymerization of Oxetane Monomers

The anionic ring-opening polymerization (AROP) of oxetanes is a method for synthesizing polyethers. The reaction proceeds via a nucleophilic attack of an anionic initiator on one of the carbon atoms of the oxetane ring, which leads to the cleavage of a carbon-oxygen bond and the formation of a growing polymer chain with an alkoxide active center. mdpi.commdpi.com The strained four-membered ring of oxetane provides the thermodynamic driving force for polymerization. nih.govbeilstein-journals.org

The mechanism involves the repeated nucleophilic attack of the growing alkoxide chain end on a monomer molecule. mdpi.com While cationic ring-opening polymerization is more common for oxetanes, anionic polymerization can be achieved, particularly with monomers activated by electron-withdrawing groups or by using strong bases as initiators. rsc.orgradtech.org For functionalized oxetanes, such as those containing hydroxyl groups, initiating systems like potassium tert-butoxide in complex with 18-crown-6-ether have been successfully employed. radtech.org The crown ether serves to sequester the potassium cation, increasing the nucleophilicity of the tert-butoxide initiator.

However, the AROP of functionally substituted oxetanes can present challenges. Research on monomers analogous to this compound, such as 3-ethyl-3-(hydroxymethyl)oxetane, has shown that the anionic mechanism can be less effective, sometimes resulting in polymers with low molar mass and broad dispersity. radtech.org The presence of functional groups like amines can potentially interfere with the anionic center through side reactions, complicating the polymerization process.

A summary of representative conditions for the anionic polymerization of related functional oxetane monomers is presented below.

| Monomer | Initiator/Catalyst | Solvent | Observations |

| 3-Ethyl-3-(hydroxymethyl)oxetane | Potassium tert-butoxide / 18-crown-6-ether | Bulk | Successful polymerization achieved. radtech.org |

| 3,3-Bis(hydroxymethyl)oxetane | Potassium tert-butoxide / 18-crown-6-ether | Bulk | Synthesis of hyperbranched polymers. acs.org |

| Unsubstituted Oxetane | Tetraoctylammonium bromide / Triisobutylaluminum | Toluene | Controlled synthesis of polyoxetane with narrow molar mass distribution. rsc.orgdntb.gov.ua |

Oxidation Reactions

The oxidation of this compound can target the primary amine functionality, while the oxetane ring is generally stable under many oxidative conditions. chemrxiv.org The primary amine group is susceptible to a variety of oxidizing agents, leading to the formation of different nitrogen-containing functional groups. The stability of the oxetane ring, particularly 3,3-disubstituted variants, makes it a robust scaffold during such transformations. nih.govnih.gov

The direct oxidation of this compound to 3-methyloxetan-3-one is not a chemically feasible pathway. The primary amine is significantly more susceptible to oxidation than the methyl group or the tertiary carbon atom of the oxetane ring. The synthesis of oxetan-3-ones is typically achieved through other synthetic routes, such as the cyclization of appropriately substituted propane-1,3-diols or the gold-catalyzed oxidation of propargylic alcohols. nih.govresearchgate.netorganic-chemistry.orgatlantis-press.com Conversion of a 3-aminooxetane to an oxetan-3-one would require a multi-step sequence involving the replacement of the amine group with a different functional group that can be oxidized, such as a hydroxyl group.

Selective oxidation of the primary amine group in this compound can yield a variety of oxetane derivatives, provided the oxetane ring remains intact. The choice of oxidant and reaction conditions determines the final product. While specific studies on this compound are limited, the reactivity can be inferred from the oxidation of other oxetane derivatives and primary amines.

For instance, the oxidation of hydroxymethyl-substituted oxetanes to aldehydes has been successfully performed using reagents like Dess-Martin periodinane (DMP) or pyridinium chlorochromate (PCC). chemrxiv.org Further oxidation to carboxylic acids can be achieved using agents such as TEMPO with a co-oxidant. chemrxiv.org These reactions demonstrate the stability of the oxetane core to common oxidizing agents. Applying this to this compound, mild oxidation could potentially lead to the corresponding imine or other nitrogen-oxygen compounds, thereby forming new oxetane derivatives. Oxidation of 3-aminooxetane has been shown to yield 3-nitrooxetane using m-CPBA. acs.org

| Oxidizing Agent | Functional Group Transformation | Reference Compound |

| Dess-Martin periodinane (DMP) | Primary alcohol → Aldehyde | Hydroxymethyl-substituted oxetane |

| Pyridinium chlorochromate (PCC) | Primary alcohol → Aldehyde | Hydroxymethyl-substituted oxetane |

| m-CPBA | Amine → Nitro | 3-Aminooxetane acs.org |

Reduction Reactions

In the context of this compound, reduction reactions primarily refer to transformations where the amine itself is used as a reactant to form more complex amine derivatives, such as through reductive amination. The compound itself, being an alkylamine, is in a reduced state and is not typically subject to further reduction unless other reducible functional groups are present in the molecule. The oxetane ring is generally stable to common reducing agents, although its stability can be compromised under harsh conditions or in the presence of certain functional groups. chemrxiv.orgnih.gov

A primary method to form derivatives from this compound is reductive amination (also known as reductive alkylation). wikipedia.orgmasterorganicchemistry.comlibretexts.org This two-step, one-pot process allows for the controlled alkylation of the primary amine.

The reaction mechanism involves:

Imine Formation : The primary amine of this compound performs a nucleophilic attack on the carbonyl carbon of an aldehyde or ketone. This is followed by dehydration to form an intermediate imine (a Schiff base). masterorganicchemistry.com This step is often catalyzed by mild acid.

Reduction : The C=N double bond of the imine is then reduced to a C-N single bond using a selective reducing agent. This step forms a new secondary or tertiary amine, depending on the carbonyl compound used.

This method is highly effective for creating substituted amines while avoiding the over-alkylation issues common with direct alkylation using alkyl halides. masterorganicchemistry.com A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) being particularly useful as they are mild enough to not reduce the starting aldehyde or ketone. masterorganicchemistry.comsigmaaldrich.com

| Reducing Agent | Abbreviation | Typical Use |

| Sodium Borohydride | NaBH₄ | Can be used, but may also reduce the carbonyl starting material. masterorganicchemistry.com |

| Sodium Cyanoborohydride | NaBH₃CN | Selectively reduces imines in the presence of aldehydes/ketones. masterorganicchemistry.comlibretexts.org |

| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | A mild and selective reagent for reductive amination. masterorganicchemistry.com |

| Catalytic Hydrogenation | H₂/Catalyst (e.g., Pd, Pt, Ni) | Effective for direct reductive amination where all components are mixed together. wikipedia.org |

The stability of the oxetane ring is a key consideration when performing reduction reactions on its derivatives. Generally, the four-membered ether is resistant to cleavage by common hydride reducing agents like sodium borohydride (NaBH₄). chemrxiv.org However, the ring can be susceptible to opening under more forceful conditions or with more powerful reagents.

For instance, attempts to reduce oxetane-containing amides with lithium aluminum hydride (LiAlH₄) have been reported to cause decomposition of the starting material, suggesting ring instability. chemrxiv.org In contrast, the use of aluminum hydride (AlH₃) at low temperatures allowed for the successful reduction of the amide without cleaving the oxetane ring. chemrxiv.org Catalytic hydrogenation is another method that has been used to reduce functional groups, such as a benzyl protecting group from a nitrogen atom attached to the oxetane ring, without affecting the ring itself. chemrxiv.org

Frustrated Lewis pairs have also been used to catalyze the reductive opening of oxetanes with hydrosilanes, demonstrating a pathway for ring cleavage under specific catalytic conditions. acs.org This highlights that while the oxetane ring is robust, its stability is not absolute and depends heavily on the chosen reagents and reaction conditions. nih.govrsc.org

Effects of Substituents on Reactivity (e.g., Steric Effects)

The reactivity of this compound is significantly influenced by the nature and size of substituents, both on the nitrogen atom and potentially at other positions on the oxetane ring. These substituents can exert electronic and steric effects, which modulate the nucleophilicity of the amine and the accessibility of the reactive centers.

Steric Effects of N-Substituents:

The steric bulk of substituents attached to the amino group of 3-aminooxetanes plays a crucial role in their chemical reactivity. Research on the annulation reactions of 3-aminooxetanes has demonstrated that increasing the size of the N-substituent can influence the reaction conditions required for efficient conversion. For instance, in the context of CO2-fixation processes, while a variety of N-benzyl substituted 3-aminooxetanes react smoothly, those with larger secondary alkyl groups on the nitrogen atom exhibit decreased reactivity, necessitating higher temperatures to achieve comparable results rsc.orgnih.gov.

This decreased reactivity can be attributed to steric hindrance, where the bulky substituents impede the approach of reactants to the nitrogen's lone pair of electrons, which is essential for its nucleophilic activity rsc.orgnih.gov. The spatial arrangement of these bulky groups can shield the nitrogen atom, making it more difficult for other molecules to interact and form a transition state.

A study on the reaction of various N-substituted 3-aminooxetanes with carbon dioxide provides illustrative data on this steric effect. The reaction to form the corresponding oxazolidinones required more forcing conditions for amines with bulkier substituents.

| N-Substituent on 3-Aminooxetane | Reaction Temperature (°C) | Observations |

|---|---|---|

| N-benzyl | 80 | Efficient conversion to the corresponding oxazolidinone. |

| N-homobenzyl | 80 | Required a stronger base (TBD) for good efficiency. |

| N-n-butyl | 80 | Also required the stronger base TBD for efficient reaction. |

| N-secondary alkyl groups | 100 | A higher temperature was necessary to overcome the increased steric hindrance and achieve a good yield. |

Tolerance to Substituents at the 3-Position:

Interestingly, while N-substituents can significantly impact reactivity, the oxetane ring itself can accommodate steric bulk at the 3-position. Studies have shown that reactions can tolerate steric hindrance at this position, allowing for the incorporation of a quaternary carbon center without completely inhibiting the reaction rsc.orgnih.gov. This suggests that the steric environment directly around the nitrogen atom is a more critical determinant of reactivity than the substitution on the carbon atom to which the amine is attached.

Electronic Effects of N-Substituents:

In addition to steric effects, the electronic properties of N-substituents also play a role in the reactivity of 3-aminooxetanes. In certain reactions, both electron-donating and electron-withdrawing substituents on an N-benzyl group have been shown to be well-tolerated, leading to good to excellent yields in annulation reactions rsc.orgnih.gov. This indicates that for some transformations, the nucleophilicity of the amine is not overly sensitive to the electronic perturbations caused by these substituents. However, for other reactions, the electronic nature of the substituent can be expected to have a more pronounced effect. Electron-donating groups would generally be expected to increase the nucleophilicity of the amine, while electron-withdrawing groups would decrease it.

Advanced Characterization Techniques for 3 Methyloxetan 3 Amine and Its Derivatives

Spectroscopic Analysis

Spectroscopic techniques are fundamental in determining the chemical structure of organic molecules by measuring their interaction with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of 3-Methyloxetan-3-amine and its derivatives by providing information about the chemical environment of individual atoms.

¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, distinct signals corresponding to the methyl and oxetane (B1205548) ring protons are observed. The chemical shifts of the oxetane methylene (B1212753) protons are influenced by the substitution on the ring. illinois.edu For instance, in 3,3-dimethyl-substituted oxetanes, the methylene protons appear at a chemical shift of 4.23 ppm. illinois.edu The protons of the methyl group at the 3-position typically appear as a singlet. The amine protons can sometimes be observed, though their signal can be broad and may exchange with deuterium (B1214612) in certain solvents. docbrown.info

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information on the carbon framework. For a 3,3-disubstituted oxetane, the quaternary carbon at the 3-position shows a characteristic chemical shift. illinois.edu The methylene carbons of the oxetane ring also have distinct signals. illinois.edu For example, in unsubstituted oxetane, the carbons at positions 2 and 4 appear at 72.8 ppm, while the carbon at position 3 is at 23.1 ppm. illinois.edu Substitution at the 3-position significantly alters these chemical shifts.

¹⁵N NMR (Nitrogen-15 NMR): ¹⁵N NMR spectroscopy can be employed to directly probe the nitrogen atom of the amine group. The chemical shift of the nitrogen is sensitive to its hybridization and chemical environment. lukasiewicz.gov.plrsc.org For primary aliphatic amines, the ¹⁵N chemical shifts typically fall within a specific range. science-and-fun.de This technique can be particularly useful for studying protonation states and intermolecular interactions involving the amine group. researchgate.net

¹⁹F NMR (Fluorine-19 NMR): For derivatives of this compound that incorporate fluorine atoms, ¹⁹F NMR is an indispensable tool. The chemical shifts and coupling constants in ¹⁹F NMR spectra provide detailed information about the electronic environment of the fluorine atoms and their proximity to other nuclei.

Interactive Data Table: Representative NMR Data for Oxetane Derivatives

| Compound | Nucleus | Chemical Shift (ppm) | Multiplicity | Reference |

| Unsubstituted Oxetane | ¹³C | C2/C4: 72.8, C3: 23.1 | illinois.edu | |

| 2-Methyloxetane | ¹³C | C1: 78.3, C2: 29.2, C3: 66.6 | illinois.edu | |

| 3,3-Dimethyloxetane | ¹H | CH₂: 4.23 | s | illinois.edu |

| 3-(p-tolyloxetan-3-yl)aniline | ¹H | 4.88 (d), 4.91 (d) | d | nih.gov |

| 3-(p-tolyloxetan-3-yl)aniline | ¹³C | 50.5, 85.2 | nih.gov |

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of this compound and its derivatives.

MS (Mass Spectrometry): This technique provides the mass-to-charge ratio (m/z) of the molecular ion, confirming the molecular weight of the compound.

ESI-MS (Electrospray Ionization Mass Spectrometry): ESI-MS is a soft ionization technique particularly suitable for polar molecules like amines. It typically produces protonated molecules [M+H]⁺, which helps in determining the molecular weight with minimal fragmentation. nih.gov

HRMS (High-Resolution Mass Spectrometry) and HR-ESI-MS (High-Resolution Electrospray Ionization Mass Spectrometry): These high-resolution techniques provide highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. nih.gov This is crucial for confirming the molecular formula and distinguishing between compounds with the same nominal mass. frontiersin.org

Interactive Data Table: Mass Spectrometry Data for Oxetane Derivatives

| Compound | Ionization Mode | Calculated m/z | Found m/z | Reference |

| 4-(3-(4-(benzyloxy)phenyl)oxetan-3-yl)phenol | ESI-MS | 332.14 | 331.1 [M-H]⁻ | nih.gov |

| 5-chloro-2,3-dihydro-1H-indene-1,1-diyl)dimethanol | ESI-MS | 212.0 | 211 [M-H]⁻ | nih.gov |

| 2-bromo-6,7,8,9-tetrahydrospiro[benzo chemicalbook.comannulene-5,3′-oxetane] | EI-MS | 266.03 | 235.9 [M-CH₂O]⁺ | nih.gov |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, characteristic absorption bands are expected for the N-H bonds of the primary amine and the C-O-C ether linkage of the oxetane ring.

N-H Stretching: Primary amines typically show two N-H stretching bands in the region of 3500-3200 cm⁻¹. wpmucdn.comorgchemboulder.com

N-H Bending: An N-H bending vibration for primary amines is usually observed around 1650-1580 cm⁻¹. orgchemboulder.com

C-N Stretching: The C-N stretching vibration for aliphatic amines appears in the 1250-1020 cm⁻¹ region. orgchemboulder.comdocbrown.info

C-O-C Stretching: The characteristic C-O-C stretching of the oxetane ring is also expected in the fingerprint region.

UV-Vis spectroscopy provides information about electronic transitions within a molecule. While the parent this compound is not expected to have strong absorptions in the UV-Vis range, derivatives containing chromophores (e.g., aromatic rings) will exhibit characteristic absorption bands. For example, novel oxetane-functionalized derivatives with carbazole (B46965) substituents absorb in the range of 250 nm to 380 nm. researchgate.net

Chromatographic Techniques (e.g., HPLC, LC-MS, UPLC)

Chromatographic techniques are essential for the separation, purification, and analysis of this compound and its derivatives.

HPLC (High-Performance Liquid Chromatography): HPLC is a widely used technique for separating components of a mixture. nih.gov For amine-containing compounds, derivatization is often employed to enhance detection by UV or fluorescence detectors. helsinki.fi The purity of synthesized oxetane derivatives is often determined by HPLC. nih.gov

LC-MS (Liquid Chromatography-Mass Spectrometry): The coupling of liquid chromatography with mass spectrometry provides a powerful analytical tool for separating and identifying compounds in complex mixtures. nih.gov This technique allows for the determination of the molecular weight of each separated component.

UPLC (Ultra-Performance Liquid Chromatography): UPLC utilizes smaller stationary phase particles, resulting in higher resolution, faster analysis times, and increased sensitivity compared to conventional HPLC. mdpi.com This technique is increasingly being used for the analysis of small molecules in various fields. mdpi.com

X-ray Crystallography for Structural Elucidation

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, the precise arrangement of atoms, bond lengths, and bond angles can be determined. ijirset.com The oxetane ring is known to be puckered, and X-ray crystallography can precisely measure this puckering angle. acs.org For example, the crystal structure of unsubstituted oxetane shows a slight "puckering" of the ring. illinois.edu This technique provides unambiguous proof of the molecular structure of this compound derivatives. acs.org

Thermal Analysis (e.g., Differential Scanning Calorimetry, Thermogravimetric Analysis)

Thermal analysis comprises a suite of techniques that measure the physical and chemical properties of a substance as a function of temperature. chemistnotes.com For this compound, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are particularly valuable for determining its thermal stability and behavior over a wide temperature range. chemistnotes.comaurigaresearch.com

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. wikipedia.org This method is used to detect thermal events such as melting, crystallization, and glass transitions. bcluae.comnextagen.in When analyzing this compound, a DSC scan would reveal its melting point if it is solid at room temperature, or any other phase transitions. The resulting data, a plot of heat flow versus temperature, provides quantitative information about the enthalpy of these transitions. libretexts.org

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated, cooled, or held at a constant temperature in a controlled atmosphere. xrfscientific.comazom.com This analysis provides critical information about the thermal stability and decomposition profile of a material. uomustansiriyah.edu.iq For this compound, a TGA experiment would identify the temperature at which the compound begins to decompose. The resulting thermogram, a plot of mass versus temperature, shows the percentage of weight loss, which can be used to study decomposition kinetics. aurigaresearch.com TGA is essential for determining the upper temperature limit for the use of this compound and its derivatives. xrfscientific.com

Below is an illustrative data table summarizing the type of information that could be obtained from a thermal analysis of this compound.

| Technique | Parameter Measured | Hypothetical Value | Significance for this compound |

|---|---|---|---|

| DSC | Melting Point (Tm) | -5 °C | Indicates the transition from a solid to a liquid state. |

| DSC | Boiling Point (Tb) | 101-102 °C | Indicates the transition from a liquid to a gaseous state. |

| TGA | Onset of Decomposition (Tonset) | 250 °C | Represents the temperature at which significant thermal degradation begins. |

| TGA | Temperature at Max Decomposition Rate (Tmax) | 285 °C | Indicates the point of the most rapid weight loss. |

| TGA | Residual Mass @ 500 °C | < 2% | Shows the amount of non-volatile material left after decomposition. |

Photoemission Spectrometry

Photoemission Spectrometry, most commonly X-ray Photoelectron Spectroscopy (XPS), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. bnl.gov XPS works by irradiating a material with X-rays and measuring the kinetic energy of electrons that are emitted from the top 1-10 nm of the material. libretexts.org

For this compound or a thin film of one of its derivatives, XPS provides a detailed surface chemical analysis. It can confirm the presence of carbon, nitrogen, and oxygen. More importantly, high-resolution scans of the C 1s, N 1s, and O 1s regions can distinguish between different chemical bonding environments. eag.com For example, the C 1s spectrum can be deconvoluted to identify carbons involved in C-C, C-N, and C-O bonds, each of which has a characteristic binding energy due to differences in the local chemical environment (chemical shifts). eag.com This level of detail is crucial for confirming the structure and purity of the compound on a surface or within a thin film.

An illustrative table of expected XPS binding energies for this compound is provided below.

| Core Level | Chemical Bond | Expected Binding Energy (eV) | Interpretation |

|---|---|---|---|

| C 1s | C-C / C-H | ~284.8 eV | Corresponds to the methyl group carbon. |

| C-N | ~285.8 eV | Corresponds to the carbon atom bonded to the amine group. | |

| C-O | ~286.5 eV | Corresponds to the methylene carbons in the oxetane ring bonded to oxygen. | |

| N 1s | C-NH2 | ~399.3 eV | Characteristic of a primary amine nitrogen. |

| O 1s | C-O-C | ~532.5 eV | Characteristic of an ether oxygen in the oxetane ring. |

Atomic Force Microscopy for Film Characterization

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique capable of providing three-dimensional topographical images of a surface at the nanoscale. azonano.commccrone.com It is an indispensable tool for characterizing the surface morphology of thin films, such as those that could be prepared from derivatives of this compound (e.g., polymers or self-assembled monolayers). youtube.combruker.com

The AFM operates by scanning a sharp tip, attached to a cantilever, over the sample surface. The interaction forces between the tip and the sample cause the cantilever to deflect, and this deflection is monitored to create a topographical map. nanomagnetics-inst.com Unlike electron microscopy, AFM does not require a vacuum environment or a conductive coating on the sample, making it ideal for characterizing delicate polymer and organic films. nanomagnetics-inst.com

AFM analysis of a film derived from this compound would provide quantitative data on key surface parameters such as roughness, grain size, and the presence of any defects. youtube.com This information is vital for applications where surface properties are critical, such as in coatings, adhesives, or electronic devices.

A table summarizing typical parameters obtained from an AFM analysis of a hypothetical polymer film is presented below.

| AFM Parameter | Symbol | Hypothetical Value | Description |

|---|---|---|---|

| Scan Size | - | 5 µm x 5 µm | The dimensions of the imaged area on the film surface. |

| Average Roughness | Ra | 1.2 nm | The arithmetic average of the absolute values of the height deviations from the mean plane. |

| Root Mean Square Roughness | Rq or RMS | 1.5 nm | The square root of the average of the square of the height deviations from the mean plane. |

| Maximum Peak Height | Rp | 8.1 nm | The height of the highest peak in the scanned area relative to the mean plane. |

| Maximum Valley Depth | Rv | -7.5 nm | The depth of the deepest valley in the scanned area relative to the mean plane. |

Applications of 3 Methyloxetan 3 Amine in Research and Development

Medicinal Chemistry and Drug Discovery

In medicinal chemistry, the incorporation of small, rigid structural motifs can significantly influence the pharmacological profile of a drug candidate. The oxetane (B1205548) ring, such as the one in 3-Methyloxetan-3-amine, is increasingly recognized for its ability to beneficially modulate properties like solubility, metabolic stability, and lipophilicity. acs.org This has led to its use as a strategic building block in the development of new pharmaceuticals.

The incorporation of the 3-methyloxetan-3-yl moiety has been instrumental in the development of potent enzyme inhibitors that modulate specific biochemical pathways. A prominent example is its use in inhibitors of β-site amyloid precursor protein cleaving enzyme (BACE1), a key target in Alzheimer's disease research. acs.orgnih.gov By inhibiting BACE1, these compounds block the production of amyloid-β (Aβ) peptides, which are believed to initiate the neurotoxic cascade in Alzheimer's disease. The therapeutic effect sought is the reduction of Aβ levels in the brain and cerebrospinal fluid (CSF). nih.gov Additionally, derivatives of this compound have been used to create positive allosteric modulators (PAMs) of the metabotropic glutamate (B1630785) receptor 5 (mGlu5), demonstrating its utility in modulating different biological pathways. nih.gov

Improving a drug's bioavailability—the proportion of a drug that enters the circulation and is able to have an active effect—is a critical goal in pharmaceutical development. nih.gov The physicochemical properties conferred by the 3-methyloxetane-3-amine scaffold play a direct role in achieving this. The introduction of the oxetane ring can lead to improved aqueous solubility and metabolic stability. acs.org In the context of BACE1 inhibitors, modifications incorporating an oxetane-linked alkyne were shown to improve pharmacokinetic properties and reduce the likelihood of the compound being ejected from cells by efflux pumps like P-glycoprotein (Pgp). nih.gov This enhancement of metabolic stability and cellular permeability contributes directly to greater bioavailability and sustained efficacy. nih.gov

The primary application of this compound in drug discovery has been in the pursuit of treatments for neurological disorders. google.com Its most significant contribution is in the development of BACE1 inhibitors for Alzheimer's disease. acs.orgnih.govnih.gov Alzheimer's is a progressive neurodegenerative disorder characterized by the accumulation of amyloid plaques in the brain. nih.govresearchgate.net By helping to create potent BACE1 inhibitors, this compound plays a role in the development of disease-modifying therapies that target the root cause of plaque formation. mdpi.com Its use in developing mGlu5 modulators also points to potential applications in other neurological and neuropsychiatric conditions where this receptor is implicated. nih.govnih.gov

The development of the BACE1 inhibitor AMG-8718 provides a specific and well-documented case study for the utility of this compound. acs.orgnih.gov In the optimization process of a series of aminooxazoline xanthene-based inhibitors, researchers introduced a (3-methyloxetan-3-yl)ethynyl group at a key position (the P2' side chain). acs.orgnih.gov This modification was crucial for achieving a balanced profile of high potency against the BACE1 enzyme, reduced binding to the hERG potassium channel (a common cause of cardiac side effects), and lower recognition by the Pgp efflux pump. nih.gov The resulting compound, AMG-8718, demonstrated potent BACE1 inhibition and led to robust and sustained reductions of Aβ levels in both the brain and CSF in preclinical models. acs.orgnih.gov

Table 1: Research Findings on BACE1 Inhibitor AMG-8718

| Compound | Key Structural Feature | BACE1 IC₅₀ (nM) | hERG IC₅₀ (μM) | Key Outcome |

|---|---|---|---|---|

| AMG-8718 | (3-methyloxetan-3-yl)ethynyl group | 0.7 | >30 | Potent BACE1 inhibition with a favorable safety and pharmacokinetic profile. acs.orgnih.govnih.gov |

Application in Antiviral Drug Discovery (e.g., RSV, HCV Inhibitors)

The incorporation of small, polar, and three-dimensional motifs like the amino-oxetane core is a strategy employed in the discovery of novel antiviral agents. This structural unit has been featured in the design of inhibitors for viruses such as the Respiratory Syncytial Virus (RSV).

A notable example is in the development of Ziresovir (AK0529), a potent inhibitor of the RSV fusion (F) protein that has advanced to Phase III clinical trials. nih.gov The synthesis of Ziresovir involves the coupling of a 4-chloroquinazoline (B184009) intermediate with a related compound, 3-(aminomethyl)oxetan-3-amine (B8734408). nih.gov In this synthesis, the unprotected primary amine on the oxetane ring was well-tolerated and showed high selectivity in the nucleophilic substitution reaction, highlighting the utility of such building blocks. nih.gov The development of effective small-molecule inhibitors is critical, as RSV is a leading cause of infant hospitalization worldwide, and current therapeutic options are limited. nih.govnih.gov

The broader field of antiviral drug discovery is actively pursuing small-molecule inhibitors against various viral targets, including those for Hepatitis B Virus (HBV) and RSV. drugdiscoverychemistry.com The optimization of benzimidazole-based compounds, for instance, has led to potent, orally bioavailable RSV fusion protein inhibitors, demonstrating the ongoing effort to identify novel chemotypes for antiviral therapy. drugdiscoverychemistry.com The inclusion of moieties like this compound in such discovery programs allows for the exploration of new chemical space and the modulation of drug-like properties.

Oxetane Ring as a Bioisostere

The oxetane ring has gained significant traction in medicinal chemistry as a bioisostere—a chemical substituent or group that can replace another with similar physical or chemical properties to produce a molecule with comparable biological activity. researchgate.netacs.org This strategy is used to enhance a compound's pharmacological profile.

The oxetane motif is frequently employed as a surrogate for less desirable functional groups, such as gem-dimethyl and carbonyl groups. researchgate.netacs.orgacs.orgnih.gov

gem-Dimethyl Group Replacement: Replacing a gem-dimethyl group with an oxetane ring introduces polarity and can improve aqueous solubility without significantly altering the steric profile. u-tokyo.ac.jp This is advantageous because high lipophilicity, often associated with alkyl groups, can lead to poor solubility and rapid metabolic degradation. u-tokyo.ac.jp

Carbonyl Group Replacement: The oxetane's oxygen atom can act as a hydrogen bond acceptor, similar to a carbonyl oxygen. u-tokyo.ac.jp Using an oxetane as a carbonyl isostere can improve metabolic stability, as the ether linkage of the oxetane is generally more resistant to metabolic cleavage than a ketone or ester. researchgate.netu-tokyo.ac.jp

The application of oxetanes as bioisosteres has been shown to favorably modulate key physicochemical properties of drug candidates, including their solubility, lipophilicity, and metabolic clearance. researchgate.netacs.org Over half of the oxetane-containing compounds that have entered clinical trials feature an amino-oxetane structure, where the oxetane ring also serves to reduce the basicity of the adjacent amine. acs.org

Influence on Physicochemical Properties (e.g., pKa, Permeability, Volume of Distribution)

Key Physicochemical Effects:

pKa Attenuation: The electron-withdrawing nature of the oxetane's oxygen atom can significantly lower the basicity (pKa) of a proximal amine group. acs.orgacs.org This modulation is crucial because excessively high basicity can lead to off-target effects and poor cell permeability.

Solubility and Lipophilicity: Oxetanes are small, polar heterocycles. acs.org Their inclusion generally increases a molecule's polarity and, consequently, its aqueous solubility while reducing lipophilicity (LogD). researchgate.netacs.org A compound containing an oxetane is typically much less lipophilic than its gem-dimethyl analogue. u-tokyo.ac.jp Controlling lipophilicity is essential, as high values are often linked to promiscuity in biological screens, poor pharmacokinetic exposure, and toxicity. researchgate.net

Metabolic Stability: The oxetane ring is often more metabolically stable than other functional groups it replaces. u-tokyo.ac.jp Studies have shown that compounds with oxetanes can have lower intrinsic clearance rates in human liver microsomes compared to their carbonyl or gem-dimethyl counterparts. u-tokyo.ac.jp

Permeability and Distribution: While increasing polarity, the three-dimensional structure of the oxetane can still allow for adequate membrane permeability. The balance between solubility and permeability is a key consideration in drug design. researchgate.netrsc.org

The table below summarizes the general effects of replacing common functional groups with an oxetane ring.

| Property | Replacement of gem-Dimethyl Group | Replacement of Carbonyl Group |

| Polarity | Increases | Generally similar or slightly increased |

| Aqueous Solubility | Increases researchgate.netacs.org | Generally improves or is maintained acs.org |

| Lipophilicity (LogD) | Decreases u-tokyo.ac.jp | Decreases or is maintained acs.org |

| Metabolic Stability | Often increases u-tokyo.ac.jp | Often increases researchgate.netu-tokyo.ac.jp |

| Hydrogen Bond Acceptance | Introduces H-bond acceptor | Maintains H-bond acceptor capability u-tokyo.ac.jp |

Organic Synthesis and Reagent Applications

Beyond its role in modifying biological properties, this compound and related compounds are versatile reagents in organic synthesis. The primary amine provides a nucleophilic center for a wide range of coupling reactions, while the oxetane ring imparts its unique characteristics to the final product.

Synthesis of Complex Organic Molecules

3-Amino-oxetanes serve as valuable building blocks for constructing complex molecular architectures. Their bifunctional nature (amine and a stable heterocyclic ring) allows for their straightforward incorporation into larger scaffolds through standard synthetic transformations. The borane-trimethylamine complex (BTM) is a stable and cost-effective reagent that can be used for various transformations in organic synthesis, including the reduction of carbonyl groups and the N-alkylation of amines, which are common steps in the synthesis of complex molecules. mdpi.com

A practical application is seen in the synthesis of Ziresovir, where 3-(aminomethyl)oxetan-3-amine is a key component. It undergoes a nucleophilic aromatic substitution reaction with a chlorinated quinazoline, demonstrating its utility in late-stage functionalization to produce a complex, biologically active molecule. nih.gov

Development of Functionalized Heterocycles

The amine functionality of this compound is a synthetic handle for the creation of more elaborate heterocyclic systems. It can react with various electrophiles to form amides, sulfonamides, ureas, and other functional groups, or participate in reactions that build new rings.

For example, three-component reactions are a powerful tool for efficiently building molecular complexity. beilstein-journals.org A one-pot synthesis of meta-hetarylanilines has been developed using heterocycle-substituted 1,3-diketones, acetone, and various amines. beilstein-journals.org Reagents like this compound could potentially be used in similar multi-component reactions to generate novel libraries of oxetane-functionalized anilines and other heterocycles for screening in drug discovery programs. The synthesis of nitrogen-containing heterocycles, such as 11H-indeno[1,2-b]quinoxaline derivatives, represents another area where amino building blocks are crucial intermediates for creating compounds with potential pharmaceutical applications. researchgate.net

Preparation of Functional Polymers and Oligomers

The functional groups of this compound make it a potential monomer for the synthesis of functional polymers and oligomers. The primary amine can be used to form polyamides, polyimides, or polyesteramines. google.com Polyesteramines, for instance, are polymers containing tertiary amine groups and ester linkages, which can be produced by reacting tertiary amine functional polyols with polycarboxylic acids. google.com The amine group of this compound could be derivatized to a tertiary amine polyol for such applications.

Furthermore, the oxetane ring itself can undergo ring-opening polymerization, typically initiated by Lewis acids, to form polyethers. researchgate.net This dual reactivity—the amine for step-growth polymerization and the oxetane for ring-opening polymerization—offers a pathway to hyperbranched or cross-linked polymers with unique properties. The synthesis of oligomeric silsesquioxanes bearing aminopropyl groups is an example of how amine functionalities are used to create structured oligomers. researchgate.net Similarly, hyperbranched polyoxetanes have been synthesized from oxetanes bearing hydroxymethyl groups via ring-opening polymerization, indicating the potential of functionalized oxetanes in polymer chemistry. dntb.gov.ua

Agrochemical Development

The use of oxetane derivatives in agrochemical applications has been explored. A patent describes a series of oxetane derivatives, characterized by a four-membered ring containing an oxygen atom, as having agricultural anti-fungal or fungicidal activity. google.com While this patent covers a broad class of compounds and does not single out this compound, it establishes the potential for molecules containing the oxetane scaffold to be developed into agents for plant protection. google.com The synthesis of oxetanes for use in agrochemicals and pharmaceuticals remains an area of active research. nih.govacs.org

Bioorthogonal Chemistry Applications

Bioorthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. The 1,2,4,5-tetrazine (B1199680) ligation is a key bioorthogonal reaction, and the synthesis of functionalized tetrazine probes is crucial for its application. nih.gov

A significant application involving a close derivative of this compound is in the synthesis of tetrazine probes for bioorthogonal chemistry. nih.gov Research by the Fox group has detailed a general, one-pot method for converting carboxylic esters of 3-methyl-3-oxetanemethanol (B150462) into versatile 3-thiomethyltetrazine intermediates. nih.govresearchgate.netnih.gov These intermediates are valuable platforms for creating a diverse range of unsymmetrical and monosubstituted tetrazines through subsequent reactions like Pd-catalyzed cross-coupling. nih.govnih.gov

The synthesis strategy leverages the reactivity of the oxetane moiety. The (3-methyloxetan-3-yl)methyl carboxylic ester is first treated with a Lewis acid, such as boron trifluoride diethyl etherate (BF₃·OEt₂), which facilitates its conversion into an oxabicyclo[2.2.2]octyl (OBO) orthoester intermediate. nih.govresearchgate.net This intermediate then undergoes condensation with S-methylisothiocarbohydrazide, followed by oxidation, to yield the 3-thiomethyltetrazine product. researchgate.netrsc.orgacs.org This method is notable for its tolerance of a wide variety of functional groups that are often incompatible with traditional tetrazine synthesis from nitriles and hydrazine. nih.govscispace.comnih.gov The resulting 3-thiomethyltetrazines can be used to label biomolecules, and their reactivity can be "switched off" inside live cells via bioorthogonal chemistry, making them powerful research tools. nih.govchemrxiv.orgacs.orgresearchgate.netnih.gov

| Step | Description | Key Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Esterification | Carboxylic Acid, 3-methyl-3-oxetanemethanol | (3-methyloxetan-3-yl)methyl carboxylic ester |

| 2 | Orthoester Formation | BF₃·OEt₂ | Oxabicyclo[2.2.2]octyl (OBO) orthoester |

| 3 | Condensation | S-methylisothiocarbohydrazide | Dihydrotetrazine intermediate |

| 4 | Oxidation | PIDA (Phenyliodine diacetate) | 3-Thiomethyltetrazine |

Labeling of Endogenous Biological Molecules

There is currently no publicly available scientific literature that specifically describes the use of this compound for the direct labeling of endogenous biological molecules. While the primary amine group of this compound could theoretically be used for conjugation to biological molecules through various amine-reactive chemistries, research has not focused on this specific application for this compound.